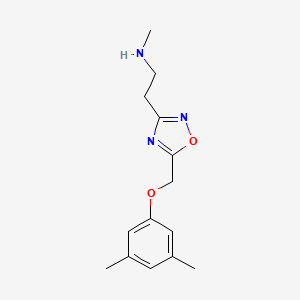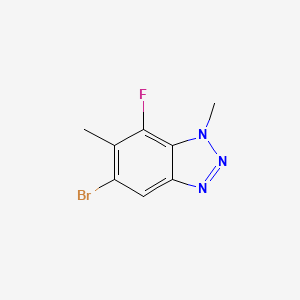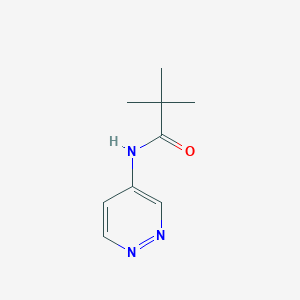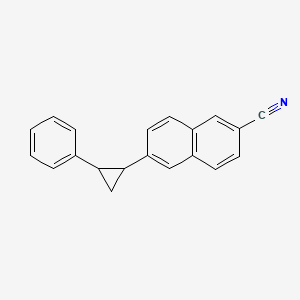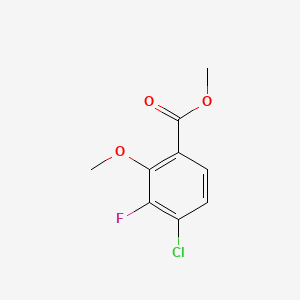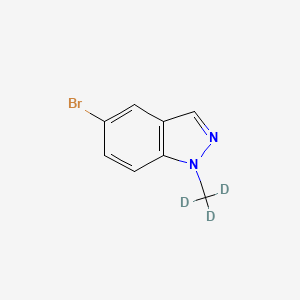![molecular formula C9H16N2O5 B13919861 (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its bicyclic structure, which includes a pyrrolo[1,2-a]pyrazine ring system fused with an oxalic acid moiety. The stereochemistry of the compound is defined by the (7R,8aR) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the oxalic acid moiety is usually accomplished via esterification or amidation reactions under controlled conditions. The stereochemistry is carefully controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and reproducibility. Advanced techniques like automated synthesis and real-time monitoring may be employed to enhance production scalability and quality control.
Chemical Reactions Analysis
Types of Reactions
(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preliminary research suggests that it may have anti-inflammatory, antimicrobial, or anticancer properties. Further studies are needed to fully understand its pharmacological effects and potential clinical applications.
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. Additionally, it may serve as a precursor for the synthesis of high-value chemicals and intermediates.
Mechanism of Action
The mechanism of action of (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity.
Receptors: It may interact with cell surface or intracellular receptors, influencing signal transduction pathways and cellular responses.
Proteins: The compound can bind to various proteins, affecting their structure and function, and ultimately altering biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: Compounds with similar core structures but different substituents or functional groups.
Oxalic Acid Derivatives: Compounds containing the oxalic acid moiety but with different attached groups or ring systems.
Uniqueness
(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid stands out due to its specific stereochemistry and the combination of the pyrrolo[1,2-a]pyrazine ring with the oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16N2O5 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(7R,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7-;/m1./s1 |
InChI Key |
JVTWONPGZQKRTM-ZJLYAJKPSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@@H]2CN1)O.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


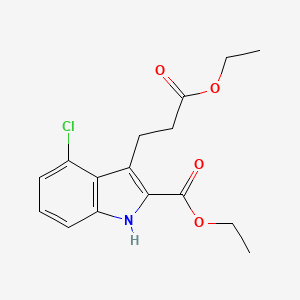
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

